

"Octan-2-yl carbonochloridate" molecular structure and IUPAC name

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Compound of Interest

Compound Name: Octan-2-yl carbonochloridate

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An In-depth Technical Guide to Octan-2-yl Carbonochloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of **octan-2-yl carbonochloridate**. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Molecular Structure and IUPAC Name

Octan-2-yl carbonochloridate is a chemical compound with the molecular formula $C_9H_{17}ClO_2$.^[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is **octan-2-yl carbonochloridate**.^[1] The compound is also known by other synonyms such as 2-OCTYL CHLOROFORMATE and Carbonochloridic acid, 1-methylheptyl ester.^[1] Its CAS registry number is 15586-11-5.^[1]

The molecular structure of **octan-2-yl carbonochloridate** consists of an eight-carbon alkyl chain (octyl group) where the carbonochloridate group is attached to the second carbon atom. This attachment to a secondary carbon makes it a secondary chloroformate ester.

Physicochemical Properties

A summary of the key computed physicochemical properties of **octan-2-yl carbonochloridate** is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Weight	192.68 g/mol	PubChem[1]
Molecular Formula	C9H17ClO2	PubChem[1]
XLogP3	4.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Exact Mass	192.0917075	PubChem[1]
Monoisotopic Mass	192.0917075	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]
Complexity	126	PubChem[1]

Experimental Protocols

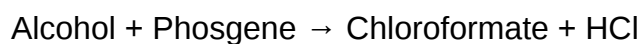
Detailed experimental protocols for the specific synthesis of **octan-2-yl carbonochloridate** are not readily available in the public domain. However, a general and widely used method for the synthesis of chloroformate esters involves the reaction of an alcohol with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

General Synthesis of Chloroformates:

The synthesis is typically carried out in an inert solvent, such as dichloromethane or toluene, at low temperatures to control the exothermic reaction. A base, often a tertiary amine like

triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction.

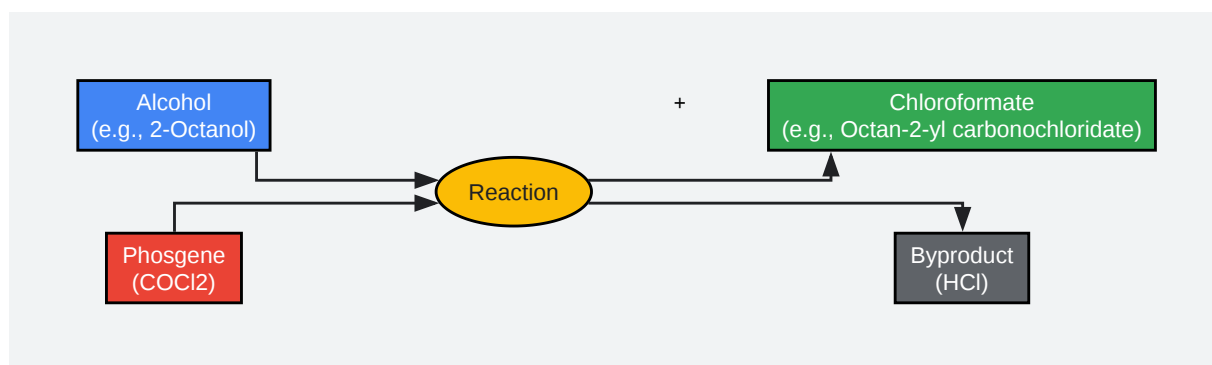
The general reaction scheme is as follows:



For the synthesis of **octan-2-yl carbonochloridate**, the specific alcohol required would be 2-octanol.

Logical Relationships in Synthesis

The following diagram illustrates the general synthetic pathway for the formation of a chloroformate ester from an alcohol and phosgene, which is the logical basis for the synthesis of **octan-2-yl carbonochloridate**.



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Caption: General synthetic pathway for chloroformate esters.

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References

- 1. Octan-2-yl carbonochloridate | C₉H₁₇ClO₂ | CID 12601447 - PubChem [pubchem.ncbi.nlm.nih.gov]
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